Fenazaquin

Catalog No.
S527855
CAS No.
120928-09-8
M.F
C20H22N2O
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenazaquin

CAS Number

120928-09-8

Product Name

Fenazaquin

IUPAC Name

4-[2-(4-tert-butylphenyl)ethoxy]quinazoline

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H22N2O/c1-20(2,3)16-10-8-15(9-11-16)12-13-23-19-17-6-4-5-7-18(17)21-14-22-19/h4-11,14H,12-13H2,1-3H3

InChI Key

DMYHGDXADUDKCQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32

Solubility

7.18e-07 M
In acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, N-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100 (all in g/L at 23 °C)
In water, 0.102 mg/L (pH 5, 7) , 0.135 mg/L (pH 9); both at 20 °C

Synonyms

Fenazaquin; EL 436; EL-436; EL436; XDE 436; XDE-436; XDE436.

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32

Description

The exact mass of the compound Fenazaquin is 306.1732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.18e-07 min acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, n-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100 (all in g/l at 23 °c)in water, 0.102 mg/l (ph 5, 7) , 0.135 mg/l (ph 9); both at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
  • Environmental Fate and Degradation

    Researchers are studying the behavior of fenazaquin in the environment, including its persistence in soil and water (). This research helps assess potential risks of fenazaquin to non-target organisms and environmental contamination.

  • Analytical Methods

    Developing accurate methods for detecting and measuring fenazaquin residues in food products and environmental samples is crucial for monitoring its use and potential risks. Studies investigate techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for fenazaquin analysis in chili peppers and soil ().

  • Efficacy Studies

    Researchers evaluate the effectiveness of fenazaquin against different mite species and develop optimal application strategies. This research ensures continued efficacy against evolving mite resistance.

  • Resistance Management

    The emergence of mite resistance to fenazaquin is a potential concern. Scientific research explores strategies to manage resistance, such as using fenazaquin in combination with other acaricides or implementing integrated pest management (IPM) programs.

Fenazaquin is a synthetic compound classified as a quinazoline insecticide and acaricide. It exhibits contact and ovicidal activity against a wide range of mites, particularly in agricultural settings such as vineyards, pome fruit orchards, and citrus groves. The chemical formula for fenazaquin is C20_{20}H22_{22}N2_{2}O, and it has a molecular weight of approximately 306.40 g/mol. Fenazaquin is characterized by its low solubility in water (0.135 mg/L at pH 9) but high solubility in various organic solvents, making it effective for formulation in emulsifiable concentrates and suspension concentrates .

Fenazaquin exhibits moderate toxicity to humans via oral exposure []. While it may irritate the respiratory tract, no chronic effects have been identified []. However, it shows high to moderate toxicity to terrestrial and aquatic organisms []. Due to its potential environmental impact and human health concerns, proper handling and safety precautions are crucial when working with fenazaquin.

Data Gaps:

  • Specific information on fenazaquin's physical properties like melting and boiling points is not publicly available.
  • Detailed degradation pathways and their environmental impact require further research.
, particularly hydrolysis and photolysis. Under acidic conditions, it degrades rapidly to produce 4-hydroxyquinazoline and tert-butyl phenyl ether. The photodecomposition process primarily involves the cleavage of the ether bridge linking the quinazoline and phenyl moieties, resulting in various degradation products. These include metabolites such as fenazaquin acid and other hydroxylated derivatives formed through oxidation processes .

The synthesis of fenazaquin typically involves a multi-step process:

  • Starting Material: 4-hydroxyquinazoline is reacted with phosphite.
  • Halogenation: The resulting haloquinazoline is treated with chlorine.
  • Alkylation: This intermediate is then reacted with 4-tert-butylphenol to yield fenazaquin.

This method allows for the formation of the desired quinazoline structure with appropriate substituents that confer insecticidal properties .

Fenazaquin is primarily used as an insecticide and acaricide in agricultural settings. Its applications include:

  • Pest Control: Effective against a variety of mites in crops such as grapes, apples, and citrus fruits.
  • Formulations: Available as emulsifiable concentrates (100 g/L) and suspension concentrates (200 g/L), which can be diluted for application .
  • Environmental Impact: While it is persistent in soil and water systems, fenazaquin's low volatility reduces its potential for groundwater leaching .

Research on fenazaquin indicates that it interacts with various biological systems at the cellular level. Studies have shown that it can induce hepatic hypertrophy and activate peroxisomal acyl-CoA oxidase activity in laboratory animals. The pharmacokinetics of fenazaquin reveal that peak plasma levels are dose-dependent, with significant metabolites identified in both urine and feces following administration .

Fenazaquin shares structural similarities with other compounds within the quinazoline class but exhibits unique properties that distinguish it from its analogs. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
AbamectinC47_{47}H72_{72}O14_{14}Broad-spectrum antiparasitic activity
ImidaclopridC9_{9}H10_{10}ClN5_{5}ONeonicotinoid class; targets insect nervous system
BifenthrinC23_{23}H24_{24}ClF3_{3}NPyrethroid; disrupts sodium channels
ChlorfenapyrC15_{15}H12_{12}ClF3_{3}NPro-insecticide; activates after metabolism

Fenazaquin's unique mode of action targeting mitochondrial function sets it apart from these similar compounds, which often interact with different biological pathways or mechanisms within pests .

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Colorless crystals

XLogP3

5.7

Exact Mass

306.1732

Density

1.16

LogP

5.51 (LogP)
log Kow = 5.51 at 20 °C

Appearance

Solid powder

Melting Point

78.5 °C
77.5-80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DK5Q534WEE

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Fenazaquin is a miticide that exhibits both contact and ovicidal activity against a broad spectrum of mite and certain insects by inhibiting mitochondrial electron transport at the Complex I site (NADH-ubiquinone reductase).
... In this study, ...the in vitro toxicity and mechanism of action of several putative complex I inhibitors that are commonly used as pesticides. The rank order of toxicity of pesticides to neuroblastoma cells was pyridaben > rotenone > fenpyroximate > fenazaquin > tebunfenpyrad. A similar order of potency was observed for reduction of ATP levels and competition for (3)H-dihydrorotenone (DHR) binding to complex I, with the exception of pyridaben (PYR). Neuroblastoma cells stably expressing the /rotenone/ (ROT)-insensitive NADH dehydrogenase of Saccharomyces cerevisiae (NDI1) were resistant to these pesticides, demonstrating the requirement of complex I inhibition for toxicity. ... PYR was a more potent inhibitor of mitochondrial respiration and caused more oxidative damage than ROT. The oxidative damage could be attenuated by NDI1 or by the antioxidants alpha-tocopherol and coenzyme Q(10). PYR was also highly toxic to midbrain organotypic slices. These data demonstrate that, in addition to ROT, several commercially used pesticides directly inhibit complex I, cause oxidative damage, and suggest that further study is warranted into environmental agents that inhibit complex I for their potential role in Parkinson's Disease.
Parkinson's disease (PD) brains show evidence of mitochondrial respiratory Complex I deficiency, oxidative stress, and neuronal death. Complex I-inhibiting neurotoxins, such as the pesticide rotenone, cause neuronal death and parkinsonism in animal models. We have previously shown that DJ-1 over-expression in astrocytes augments their capacity to protect neurons against rotenone, that DJ-1 knock-down impairs astrocyte-mediated neuroprotection against rotenone, and that each process involves astrocyte-released factors. To further investigate the mechanism behind these findings, we developed a high-throughput, plate-based bioassay that can be used to assess how genetic manipulations in astrocytes affect their ability to protect co-cultured neurons. We used this bioassay to show that DJ-1 deficiency-induced impairments in astrocyte-mediated neuroprotection occur solely in the presence of pesticides that inhibit Complex I (rotenone, pyridaben, fenazaquin, and fenpyroximate); not with agents that inhibit Complexes II-V, that primarily induce oxidative stress, or that inhibit the proteasome. This is a potentially PD-relevant finding because pesticide exposure is epidemiologically-linked with an increased risk for PD. Further investigations into our model suggested that astrocytic GSH and heme oxygenase-1 antioxidant systems are not central to the neuroprotective mechanism.

Vapor Pressure

2.55e-08 mmHg
3.4X10-3 mPa /2.55X10-8 mm Hg/ at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

120928-09-8

Wikipedia

Fenazaquin

Use Classification

Agrochemicals -> Acaricides
Acaricides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Fenazaquin is produced by reaction of 4-hydroxyquinazoline with phosphite and chlorine, and treating the resulting haloquinazoline with 4-tert-butylphenylethanol.

General Manufacturing Information

The majority of usage is in Europe (>80%)
The WHO Recommended Classification of Pesticides by Hazard identifies fenazaquin (technical grade) as Class II: moderately hazardous; Main Use: acaracide.

Analytic Laboratory Methods

Adequate enforcement methodology (gas chromatography) is available to enforce the tolerance expression.

Stability Shelf Life

DT50 of aqueous solution exposed to sunlight is 15 days (pH7, 25 °C)

Dates

Modify: 2023-08-15
1: DeGroot DE, Swank A, Thomas RS, Strynar M, Lee MY, Carmichael PL, Simmons SO. mRNA transfection retrofits cell-based assays with xenobiotic metabolism. J Pharmacol Toxicol Methods. 2018 Mar 16;92:77-94. doi: 10.1016/j.vascn.2018.03.002. [Epub ahead of print] PubMed PMID: 29555536.
2: Farajzadeh MA, Mohebbi A. Development of magnetic dispersive solid phase extraction using toner powder as an efficient and economic sorbent in combination with dispersive liquid-liquid microextraction for extraction of some widely used pesticides in fruit juices. J Chromatogr A. 2018 Jan 12;1532:10-19. doi: 10.1016/j.chroma.2017.11.048. Epub 2017 Nov 22. PubMed PMID: 29174132.
3: Salama M, Elhussiny M, Magdy A, Omran AG, Alsayed A, Ashry R, Mohamed W. Dual mTORC1/mTORC2 blocker as a possible therapy for tauopathy in cellular model. Metab Brain Dis. 2018 Apr;33(2):583-587. doi: 10.1007/s11011-017-0137-7. Epub 2017 Oct 27. PubMed PMID: 29080085.
4: Villavicencio LE, Bethke JA, Dahlke B, Vander Mey B, Corkidi L. Curative and Preventive Control of Aceria aloinis (Acari: Eriophyidae) in Southern California. J Econ Entomol. 2014 Dec;107(6):2088-94. doi: 10.1603/EC14234. PubMed PMID: 26470073.
5: Alinejad M, Kheradmand K, Fathipour Y. Sublethal effects of fenazaquin on life table parameters of the predatory mite Amblyseius swirskii (Acari: Phytoseiidae). Exp Appl Acarol. 2014 Nov;64(3):361-73. doi: 10.1007/s10493-014-9830-y. Epub 2014 Jun 30. PubMed PMID: 24975635.
6: Vassiliou VA, Kitsis P. Acaricide resistance in Tetranychus urticae (Acari: Tetranychidae) populations from Cyprus. J Econ Entomol. 2013 Aug;106(4):1848-54. PubMed PMID: 24020302.
7: Leung K. 4-(2-(4-(4-[(18)F]Fluoro-butyl)-phenyl)ethoxy) quinazoline. 2011 Jun 15 [updated 2012 Jan 26]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK83579/ PubMed PMID: 22299188.
8: Duhan A, Kumari B. Degradation studies of fenazaquin in soil under field and laboratory conditions. Bull Environ Contam Toxicol. 2011 Aug;87(2):180-3. doi: 10.1007/s00128-011-0318-8. Epub 2011 Jun 12. PubMed PMID: 21667312.
9: Mullett SJ, Hinkle DA. DJ-1 deficiency in astrocytes selectively enhances mitochondrial Complex I inhibitor-induced neurotoxicity. J Neurochem. 2011 May;117(3):375-87. doi: 10.1111/j.1471-4159.2011.07175.x. Epub 2011 Jan 28. PubMed PMID: 21219333; PubMed Central PMCID: PMC3076514.
10: Fanigliulo A, Massa CG, Ielpo L, Pacella R, Crescenzi A. Evaluation of the efficacy of Oberon (Spiromesifen), to contain infestations of mites and whiteflies on Capsicum annuum L. Commun Agric Appl Biol Sci. 2010;75(3):341-4. PubMed PMID: 21539252.
11: Fanigliulo A, Filí V, Colella T, Crescenzi A. Evaluation of the efficacy and selectivity of Oberon (Spiromesifen) for the control of Tetranychus urticae on strawberry. Commun Agric Appl Biol Sci. 2010;75(3):337-40. PubMed PMID: 21539251.
12: Coscollà C, Yusà V, Beser MI, Pastor A. Multi-residue analysis of 30 currently used pesticides in fine airborne particulate matter (PM 2.5) by microwave-assisted extraction and liquid chromatography-tandem mass spectrometry. J Chromatogr A. 2009 Dec 18;1216(51):8817-27. doi: 10.1016/j.chroma.2009.10.040. Epub 2009 Oct 28. PubMed PMID: 19913234.
13: Duhan A, Kumari B, Gulati R. Effect of household processing on fenazaquin residues in okra fruits. Bull Environ Contam Toxicol. 2010 Feb;84(2):217-20. doi: 10.1007/s00128-009-9863-9. Epub 2009 Oct 22. PubMed PMID: 19847374.
14: Ravelo-Pérez LM, Hernández-Borges J, Herrera-Herrera AV, Rodríguez-Delgado MA. Pesticide extraction from table grapes and plums using ionic liquid based dispersive liquid-liquid microextraction. Anal Bioanal Chem. 2009 Dec;395(7):2387-95. doi: 10.1007/s00216-009-3133-x. Epub 2009 Sep 25. PubMed PMID: 19779926.
15: Ravelo-Pérez LM, Hernández-Borges J, Asensio-Ramos M, Rodríguez-Delgado MA. Ionic liquid based dispersive liquid-liquid microextraction for the extraction of pesticides from bananas. J Chromatogr A. 2009 Oct 23;1216(43):7336-45. doi: 10.1016/j.chroma.2009.08.012. Epub 2009 Aug 13. PubMed PMID: 19700165.
16: Isidori M, Caterino E, Criscuolo E, Fatigati V, Liguori G, Parrella A. Antimutagenic and antigenotoxic effects of vegetable matrices on the activity of pesticides. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2009 Jul;26(7):1049-62. doi: 10.1080/02652030902896194. PubMed PMID: 19680980.
17: Fallico B, D'Urso MG, Chiappara E. Exposure to pesticides residues from consumption of Italian blood oranges. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2009 Jul;26(7):1024-32. doi: 10.1080/02652030902839731. PubMed PMID: 19680977.
18: Benbouzid H, Berrebbah H, Djebar MR, Smagghe G. Side-effects of fenazaquin on a cellular model of Paramecium. Commun Agric Appl Biol Sci. 2009;74(1):129-35. PubMed PMID: 20218519.
19: Bolaños PP, Romero-González R, Frenich AG, Vidal JL. Application of hollow fibre liquid phase microextraction for the multiresidue determination of pesticides in alcoholic beverages by ultra-high pressure liquid chromatography coupled to tandem mass spectrometry. J Chromatogr A. 2008 Oct 24;1208(1-2):16-24. doi: 10.1016/j.chroma.2008.08.059. Epub 2008 Aug 20. PubMed PMID: 18762301.
20: Van Pottelberge S, Van Leeuwen T, Nauen R, Tirry L. Resistance mechanisms to mitochondrial electron transport inhibitors in a field-collected strain of Tetranychus urticae Koch (Acari: Tetranychidae). Bull Entomol Res. 2009 Feb;99(1):23-31. doi: 10.1017/S0007485308006081. Epub 2008 Jul 1. PubMed PMID: 18590597.

Explore Compound Types